molecular formula C16H19N3O B8108429 (1S,8S)-3-(3-methoxyphenyl)-5-methyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene

(1S,8S)-3-(3-methoxyphenyl)-5-methyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene

Cat. No.: B8108429
M. Wt: 269.34 g/mol
InChI Key: BMGINTJXWRDUEA-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3Bs,6As)-3-(3-Methoxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structural framework that includes a pyrrolo-cyclopenta-pyrazole core, which is often associated with interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3Bs,6As)-3-(3-Methoxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrrolo-cyclopenta-pyrazole core through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Methylation of the nitrogen atom to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(3Bs,6As)-3-(3-Methoxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, Rel-(3Bs,6As)-3-(3-Methoxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit interesting biological activities, making it a candidate for drug discovery and development. It could be screened for potential therapeutic effects against various diseases.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties. The presence of the methoxyphenyl group and the pyrrolo-cyclopenta-pyrazole core could contribute to its activity as a potential drug candidate.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Rel-(3Bs,6As)-3-(3-Methoxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3Bs,6As)-3-(3-Hydroxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole
  • Rel-(3Bs,6As)-3-(3-Chlorophenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole

Uniqueness

Rel-(3Bs,6As)-3-(3-Methoxyphenyl)-1-Methyl-3B,4,5,6,6A,7-Hexahydro-1H-Pyrrolo[3’,4’:3,4]Cyclopenta[1,2-C]Pyrazole is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

(1S,8S)-3-(3-methoxyphenyl)-5-methyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-14-7-11-8-17-9-13(11)15(14)16(18-19)10-4-3-5-12(6-10)20-2/h3-6,11,13,17H,7-9H2,1-2H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGINTJXWRDUEA-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3CNCC3C2)C(=N1)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C([C@H]3CNC[C@H]3C2)C(=N1)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.